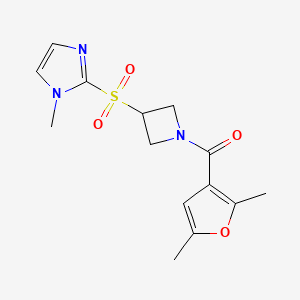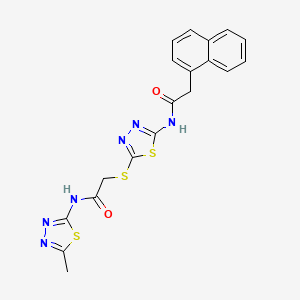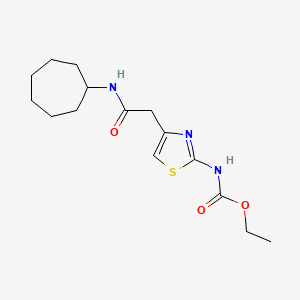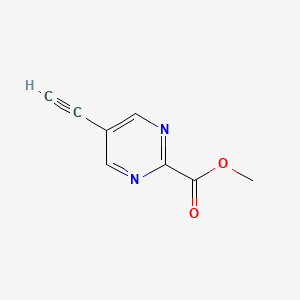
6-Chloro-4-methylpyridazin-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-Chloro-4-methylpyridazin-3-amine;hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses cocrystals of 6-chlorouracil and its 3-methyl derivative, which are structurally related to pyridazine derivatives and are used to explore hydrogen and halogen bond interactions in crystal structures . The second paper describes the synthesis of 3-chloro-5-methylpyridazine, which is an important intermediate for pesticides and anti-viral drugs . This compound shares a similar pyridazine core and halogen substitution, which could be relevant to the synthesis and properties of 6-Chloro-4-methylpyridazin-3-amine;hydrochloride.
Synthesis Analysis
The synthesis of related compounds, such as 3-chloro-5-methylpyridazine, involves a multi-step process starting from citraconic anhydride and includes chlorination, substitution, and oxidation reactions . Although the exact synthesis of 6-Chloro-4-methylpyridazin-3-amine;hydrochloride is not detailed, it is likely that similar synthetic strategies could be employed, with the final step involving the formation of the hydrochloride salt. The total yield reported for 3-chloro-5-methylpyridazine is 27%, indicating a moderate efficiency for this type of chemical synthesis .
Molecular Structure Analysis
The molecular structure of 6-chlorouracil derivatives, which are structurally related to pyridazine compounds, shows that they can form cocrystals with other molecules through hydrogen and halogen bonds . These interactions are crucial for the stabilization of crystal packing and can influence the physical properties of the material. For 6-Chloro-4-methylpyridazin-3-amine;hydrochloride, similar intermolecular interactions may be expected, which would be important for understanding its crystalline properties and potential for forming cocrystals.
Chemical Reactions Analysis
The chemical reactions involving halogenated pyrimidines and pyridazines typically include the formation of hydrogen and halogen bonds, which can lead to the creation of complex crystal structures . These interactions are not only important for the solid-state properties but also for the reactivity of the compounds in various chemical environments. The presence of a chlorine atom in the 6-Chloro-4-methylpyridazin-3-amine;hydrochloride suggests that it may undergo similar reactions, potentially leading to the formation of layered structures or interactions with solvents.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridazine derivatives can be inferred from the related compounds discussed in the papers. The presence of solvent molecules in the crystal structures of 6-chlorouracil derivatives indicates that solvent interactions are significant for the stability of these materials . For 6-Chloro-4-methylpyridazin-3-amine;hydrochloride, solvent interactions, as well as the ionic nature of the hydrochloride salt, would influence its solubility, melting point, and other physical properties. The moderate yield of the related synthesis also suggests that the compound may have practical limitations in terms of scalability and purity .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Piaz et al. (1993) demonstrated a method for functionalizing pyridazinones through the homolytic substitution of 3-chloropyridazines. This method could potentially be applied to compounds like 6-chloro-4-methylpyridazin-3-amine; hydrochloride for creating functionalized derivatives (Piaz, Giovannoni, & Ciciani, 1993).
- Landquist and Thornber (1973) described reactions involving chloro- and dichloropyridazinones with amines. This research could be relevant for understanding the reactivity and potential applications of 6-chloro-4-methylpyridazin-3-amine; hydrochloride in synthesizing various aminopyridazinones (Landquist & Thornber, 1973).
Crystal Structure Analysis
- Ullah and Stoeckli-Evans (2021) investigated the crystal structure of a hydrochloride salt of a similar compound. Their research provides insights into the structural properties of related hydrochloride salts, which could inform studies on 6-chloro-4-methylpyridazin-3-amine; hydrochloride (Ullah & Stoeckli-Evans, 2021).
Potential Anticancer Applications
- Temple et al. (1983) synthesized and evaluated various pyridooxazines and pyridothiazines for their effects on cancer cell proliferation. This study indicates the potential of pyridazin-3-amine derivatives, like 6-chloro-4-methylpyridazin-3-amine; hydrochloride, in developing anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Pharmacological and Biological Studies
- Research by Okafor, Steenberg, and Buckley (1982) on central nervous system depressants involved the synthesis of compounds from aminopyridine precursors. This highlights the potential pharmaceutical applications of pyridazine derivatives, including 6-chloro-4-methylpyridazin-3-amine; hydrochloride (Okafor, Steenberg, & Buckley, 1982).
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-methylpyridazin-3-amine Hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-4-methylpyridazin-3-amine Hydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and activity .
properties
IUPAC Name |
6-chloro-4-methylpyridazin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c1-3-2-4(6)8-9-5(3)7;/h2H,1H3,(H2,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDCUEZZRHOUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylpyridazin-3-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)
![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)

![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)
![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)
![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)


![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)
![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)
